Esculentoside G
Description
Esculentoside G is a triterpenoid saponin derived from plants in the genus Phytolacca, such as Phytolacca esculenta and Phytolacca americana. Structurally, it is characterized by a complex aglycone backbone (typically oleanane-type) with sugar moieties attached at specific hydroxyl groups. Its molecular formula is C₄₇H₇₄O₁₈, with a molecular weight of 927.08 g/mol . This compound shares a biosynthetic pathway with other Esculentosides (e.g., A, B, E, F, H), differing primarily in the number, position, and type of glycosidic substitutions.
Properties
CAS No. |
143381-60-6 |
|---|---|
Molecular Formula |
C48H76O21 |
Molecular Weight |
987.1 g/mol |
IUPAC Name |
2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C48H74O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7-8,22-27,29-40,49-60H,9-20H2,1-6H3 |
InChI Key |
DDDHUKSRQZZNCR-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Synonyms |
esculentoside G |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the polycyclic structure. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation or plant cell cultures to produce the compound in large quantities. These methods are often preferred due to their sustainability and ability to produce complex natural products efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield various alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Esculentoside G belongs to a family of structurally related triterpenoid saponins. Below is a systematic comparison with key analogues:
Structural Comparison
Key Structural Insights :
- This compound’s larger molecular weight and extended glycosylation may enhance solubility and receptor binding compared to simpler analogues like Esculentoside E .
Pharmacological Activity Comparison
Key Pharmacological Insights :
- Esculentoside A is the most studied, with 59% inhibition of HT-29 colony formation at 24 μM and 45–51% reduction in migration/invasion .
- Esculentoside E’s simpler structure correlates with lower bioactivity but better safety profiles .
Clinical and Preclinical Development
Q & A
Q. What are the standard analytical methods for characterizing Esculentoside G’s purity and structural identity?
- Methodological Answer : this compound’s purity and structure are typically validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For purity assessment, HPLC with a C18 column and UV detection at 210 nm is recommended, as triterpenoid saponins like this compound exhibit strong absorbance in this range . Structural elucidation requires 1D/2D NMR (e.g., H, C, HSQC, HMBC) to identify aglycone and glycosylation patterns. Always cross-reference spectral data with published analogs (e.g., Esculentoside A) to confirm stereochemistry .
Q. What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory activity?
- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 or THP-1 cells) to assess anti-inflammatory activity. Measure cytokine production (TNF-α, IL-6) via ELISA and analyze NF-κB/MAPK pathway inhibition using Western blotting. Include positive controls (e.g., dexamethasone) and validate results with dose-response curves (e.g., 1–50 μM) to establish IC values. Ensure consistency in cell passage numbers and culture conditions to minimize variability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : To address discrepancies, conduct a systematic meta-analysis of existing literature, focusing on variables such as cell types, dosage ranges, and assay endpoints. For example, if one study reports COX-2 inhibition while another emphasizes NF-κB suppression, perform comparative experiments using identical cell lines and treatment durations. Employ siRNA knockdown or CRISPR-Cas9 models to isolate specific pathways. Statistical tools like ANOVA with post-hoc tests can identify confounding factors (e.g., solvent effects from DMSO) .
Q. What strategies optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer : this compound’s hydrophilicity may require formulation with cyclodextrins or lipid nanoparticles to enhance bioavailability. For stability testing, use accelerated degradation studies under varying pH (3–9), temperatures (4–40°C), and light exposure. Monitor degradation products via LC-MS and validate stability-indicating methods (e.g., forced degradation assays). In pharmacokinetic studies, employ LC-MS/MS for plasma concentration quantification, ensuring calibration curves cover expected ranges (1–1000 ng/mL) .
Q. How can transcriptomic or proteomic approaches identify novel targets of this compound in complex biological systems?
- Methodological Answer : Use RNA sequencing (RNA-seq) or tandem mass tag (TMT)-based proteomics to profile gene/protein expression changes in this compound-treated cells. For transcriptomics, apply differential expression analysis (DESeq2 or edgeR) with pathway enrichment tools (KEGG, GO). For proteomics, integrate MaxQuant for peptide identification and STRING for network analysis. Validate hits with CRISPR interference (CRISPRi) or overexpression models. Cross-reference results with public databases (e.g., GEO, PRIDE) to identify conserved targets .
Methodological Guidance for Literature Review
Q. How to efficiently locate high-impact studies on this compound using academic databases?
Q. What criteria should guide the selection of in vivo models for studying this compound’s therapeutic effects?
- Methodological Answer : Choose disease-specific models (e.g., collagen-induced arthritis for rheumatoid studies) with genetic relevance to human pathology. For pharmacokinetics, use Sprague-Dawley rats or C57BL/6 mice, administering this compound intraperitoneally (5–20 mg/kg) based on prior toxicity data. Include sham and vehicle controls, and measure biomarkers (e.g., serum cytokines, histopathology). Adhere to ARRIVE guidelines for ethical reporting .
Data Analysis and Validation
Q. How to address variability in this compound’s bioactivity data across independent laboratories?
- Methodological Answer : Standardize protocols using consensus guidelines (e.g., MIAME for microarrays, BRENDA for enzyme assays). Share raw data (e.g., NMR spectra, flow cytometry files) via repositories like Figshare. Conduct inter-laboratory reproducibility studies with blinded samples and centralized statistical analysis. Use coefficient of variation (CV) thresholds (<15%) to define acceptable variability .
Q. What computational tools are effective for predicting this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate this compound’s binding to targets like COX-2 or IκB kinase. Validate predictions with site-directed mutagenesis. For SAR, synthesize analogs with modified glycosyl groups and test bioactivity in parallel. Use Schrödinger’s QikProp to predict ADMET properties and prioritize candidates for synthesis .
Ethical and Reproducibility Considerations
Q. How to ensure this compound’s preclinical data meet reproducibility standards for translational research?
- Methodological Answer :
Follow the PREPARE guidelines for experimental design: document cell line authentication (STR profiling), reagent batch numbers, and statistical power calculations. Use open-access platforms like Zenodo to share protocols and raw data. Collaborate with third-party labs for independent validation, and report negative results to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
